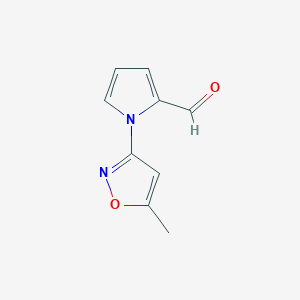

1-(5-甲基-1,2-恶唑-3-基)-1H-吡咯-2-甲醛

描述

The compound "1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde" is not directly discussed in the provided papers. However, the papers do provide insights into similar heterocyclic compounds and their structures, which can be useful for understanding the general characteristics of such compounds. For instance, heterocyclic carbaldehydes like those mentioned in the papers often exhibit interesting chemical and physical properties due to the presence of multiple reactive sites and the potential for intermolecular interactions .

Synthesis Analysis

The synthesis of heterocyclic carbaldehydes can involve a series of reactions, as seen in the

科学研究应用

超分子化学

- 单分子磁体:Giannopoulos 等人(2014 年)的一项研究探讨了使用 1-甲基-1H-吡咯-2-甲醛肟(一种相关化合物)作为顺磁性过渡金属离子配体的可能性。这项工作导致了 {Mn(III)25} 桶状簇的产生,展示了单分子磁性行为,这是高密度数据存储材料和量子计算发展中的一项重要特性 (Giannopoulos et al., 2014)。

有机合成和抗菌研究

- 抗菌剂:Bhat 等人(2016 年)合成了新的吡唑衍生物,包括类似于 1-(5-甲基-1,2-恶唑-3-基)-1H-吡咯-2-甲醛的化合物,这些化合物表现出广谱抗菌活性。这些化合物是开发新抗菌药物的潜在候选者 (Bhat et al., 2016)。

药物化学

- 抗真菌和抗菌剂:一个匿名小组在 2020 年的研究调查了由氯、酰胺和 1,3-恶唑片段组成的吡咯衍生物,类似于目标化合物。发现这些衍生物对金黄色葡萄球菌和白色念珠菌有效,表明它们作为抗菌剂的潜力 (Anonymous, 2020)。

材料科学

- 金属卟啉合成:Farhanullah 等人(2009 年)描述了使用吡咯-2-甲醛衍生物合成杂芳二吡咯甲烷和金属卟啉。金属卟啉在催化、有机电子和光动力治疗等领域至关重要 (Farhanullah et al., 2009)。

化学合成技术

- 微波辐射合成:Gašparová 等人(2005 年)利用微波辐射从相关化合物合成取代呋喃[3,2-b]吡咯-5-甲酸腙,展示了微波技术在有机合成中的效率 (Gašparová et al., 2005)。

不对称合成

- 四氢吡咯并吡嗪合成:Gualandi 等人(2011 年)研究了四氢吡咯并[1,2-a]吡嗪的不对称合成,使用 1-(2-卤代乙基)吡咯-2-甲醛,其结构与目标化合物类似。此类研究对于合成具有潜在药用价值的复杂有机分子至关重要 (Gualandi et al., 2011)。

食品科学

- 天然产物分离:Kikuchi 等人(2015 年)从西瓜籽中分离出新化合物,包括含有吡咯环的吡唑生物碱,突出了吡咯衍生物在天然产物研究及其潜在健康益处中的作用 (Kikuchi et al., 2015)。

作用机制

Target of Action

It’s worth noting that oxazole derivatives have been evaluated for their affinity at adenosine a1 and a2a receptors .

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Given the compound’s potential interaction with adenosine receptors , it may influence processes regulated by these receptors, such as inflammation, neurotransmission, and cardiovascular function.

安全和危害

未来方向

属性

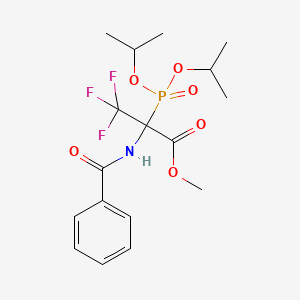

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-5-9(10-13-7)11-4-2-3-8(11)6-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJRQMKXVNMMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)

![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)

![Ethyl 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3041686.png)

![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)

![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)